An In-depth Technical Guide to the Potential Mechanisms of Action of 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one
An In-depth Technical Guide to the Potential Mechanisms of Action of 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one
This guide provides a comprehensive exploration of the potential mechanisms of action for the novel heterocyclic compound, 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one. As of the latest literature review, the specific molecular targets and biological activities of this compound have not been fully elucidated. Therefore, this document serves as a technical roadmap for researchers and drug development professionals, leveraging established knowledge of the broader pyrimido[5,4-d]pyrimidine scaffold to propose and investigate high-probability mechanisms of action.
The pyrimido[5,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities. Derivatives have been identified as potent inhibitors of various enzyme families and modulators of cell signaling pathways. This guide will synthesize the existing data on structurally related compounds to build a logical, evidence-based framework for the systematic investigation of 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
Compound Profile: 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one
To initiate our investigation, it is crucial to understand the fundamental properties of the molecule .
| Property | Value | Source |
| CAS Number | 98550-19-7 | [1][2] |
| Molecular Formula | C₇H₆N₄OS | [1][2] |
| Molecular Weight | 194.22 g/mol | [2] |
| Canonical SMILES | CSC1=NC=C2C(=N1)C(=O)N=CN2 | [1] |
The structure, featuring a fused pyrimidine ring system with a methylthio group at the 6-position, suggests potential interactions with various biological targets, which we will explore in the subsequent sections.
Part 1: Proposed Mechanism of Action - Tyrosine Kinase Inhibition
A significant body of research has identified pyrimido[5,4-d]pyrimidine derivatives as potent inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[3] The general structure of these inhibitors often involves a 4-anilino substitution, which is absent in our target compound. However, the core scaffold itself is a key pharmacophore for ATP-competitive inhibition. The 6-position has been noted as being located in a region of comparative bulk tolerance at the entrance to the ATP-binding pocket of EGFR, suggesting that the methylthio group of our compound could be accommodated.[3]
The EGFR Signaling Pathway
Understanding the EGFR signaling cascade is fundamental to interpreting the potential inhibitory effects of our compound. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Experimental Workflow for Assessing EGFR Inhibition
To determine if 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one acts as an EGFR inhibitor, a multi-step experimental approach is required, starting from in vitro enzyme assays and progressing to cell-based models.
Caption: Experimental workflow for validating EGFR kinase inhibition.
Detailed Experimental Protocols
Rationale: This initial screen directly measures the compound's ability to inhibit the enzymatic activity of isolated, recombinant EGFR. This is a clean, cell-free system that avoids complexities such as cell permeability and off-target effects.
Materials:
-
Recombinant human EGFR (catalytic domain)
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ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one (dissolved in DMSO)
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ADP-Glo™ Kinase Assay kit (Promega) or similar
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384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range would be from 100 µM down to 1 nM.
-
Assay Plate Setup: Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
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Enzyme Addition: Add 5 µL of recombinant EGFR enzyme solution (final concentration ~1-5 ng/µL) in kinase buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration) in kinase buffer to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. Luminescence is read on a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rationale: This assay validates the findings from the in vitro screen in a more biologically relevant context. It assesses the compound's ability to penetrate the cell membrane and inhibit EGFR activity within a living cell. A431 cells are often used as they overexpress EGFR.
Materials:
-
A431 human epidermoid carcinoma cells
-
DMEM with 10% FBS
-
Serum-free DMEM
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Human Epidermal Growth Factor (EGF)
-
Test compound in DMSO
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RIPA lysis buffer with protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
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HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture: Plate A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours. This reduces basal EGFR activity.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C to induce EGFR autophosphorylation. A non-stimulated control should also be included.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents.
-
Strip the membrane and re-probe with an anti-total-EGFR antibody to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total-EGFR signal for each sample.
Part 2: Other Potential Mechanisms of Action
While EGFR inhibition is a strong candidate, the pyrimido[5,4-d]pyrimidine scaffold is versatile. Other potential mechanisms should also be considered.
Cyclin-Dependent Kinase (CDK) Inhibition
The isomeric pyrimido[4,5-d]pyrimidine scaffold has been shown to produce potent CDK2 inhibitors.[4] Given the structural similarities, it is plausible that 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one could also inhibit CDKs, which are key regulators of the cell cycle.
G-Protein Coupled Receptor (GPCR) Agonism
Derivatives of pyrimido[5,4-d]pyrimidine have been identified as agonists of GPR119, a GPCR involved in glucose homeostasis.[5] This suggests a potential role for our compound in metabolic signaling pathways.
Anti-parasitic Activity
Recent studies have highlighted pyrimido[5,4-d]pyrimidine-based compounds as novel agents against Trypanosoma brucei and Leishmania infantum.[6][7] The exact molecular targets in these parasites are still under investigation but represent another avenue for exploration.
A broad-based initial screening approach, such as a kinase panel screen (e.g., KinomeScan™) and a phenotypic screen against a panel of cancer cell lines and parasites, would be a cost-effective strategy to quickly identify the most promising therapeutic area for this compound before committing to more in-depth mechanistic studies for each potential pathway.
Summary and Future Directions
This guide has outlined a systematic and technically detailed approach to elucidating the mechanism of action of 6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one. By leveraging the known pharmacology of the pyrimido[5,4-d]pyrimidine scaffold, we have identified tyrosine kinase inhibition, specifically of EGFR, as a primary hypothesis. The provided experimental workflows and detailed protocols offer a clear path for researchers to validate this hypothesis, from initial in vitro enzymatic assays to cell-based functional readouts.
It is critical to maintain an open perspective, acknowledging other potential mechanisms such as CDK inhibition, GPCR agonism, or anti-parasitic activity. An initial broad screening strategy will be instrumental in directing future research efforts. The insights gained from these studies will not only clarify the mechanism of this specific compound but also contribute to the broader understanding of the structure-activity relationships of the versatile pyrimido[5,4-d]pyrimidine scaffold, paving the way for the development of novel therapeutics.
References
[3] Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(12), 2285–2292. [Link]
[6] de Almeida, L., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters, 13(9), 1436–1443. [Link]
[7] de Almeida, L., et al. (2022). Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. ACS Medicinal Chemistry Letters. [Link]
[8] Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry, 21(15), 2138–2168. [Link]
[9] Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Request PDF. [Link]
[10] F. Hoffmann-La Roche AG. (2011). Compounds derived from pyrimido [5,4-d] pyrimidine, which act as tyrosine kinase inhibitors; and pharmaceutical compositions that comprise them, useful in the treatment of diseases characterized by excessive or abnormal cell proliferation. Google Patents.
[4] Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 19(12), 20955–20974. [Link]
[11] Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. [Link]
[5] Ye, Y., et al. (2018). Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 26(15), 4446–4454. [Link]
[2] National Center for Biotechnology Information. (n.d.). 6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one. PubChem. [Link]
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